BenchChemオンラインストアへようこそ!

4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

TRPA1 Pain Ion channel

The compound 4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 60477-76-1, molecular formula C₁₈H₁₄N₂OS, molecular weight 306.4 g·mol⁻¹) is a tricyclic 3,4-dihydropyrimidine-2-thione derivative belonging to the indeno[1,2-d]pyrimidin-5-one chemotype. This scaffold is class‑defined by a fused indanone/pyrimidine‑thione core, assembled via the Biginelli multicomponent reaction from 1,3‑indandione, a substituted benzaldehyde, and thiourea.

Molecular Formula C18H14N2OS
Molecular Weight 306.4 g/mol
CAS No. 60477-76-1
Cat. No. B3146636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
CAS60477-76-1
Molecular FormulaC18H14N2OS
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2
InChIInChI=1S/C18H14N2OS/c1-10-6-8-11(9-7-10)15-14-16(20-18(22)19-15)12-4-2-3-5-13(12)17(14)21/h2-9,15H,1H3,(H2,19,20,22)
InChIKeyCUDZJQWVYCIQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 60477-76-1): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Baseline


The compound 4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 60477-76-1, molecular formula C₁₈H₁₄N₂OS, molecular weight 306.4 g·mol⁻¹) is a tricyclic 3,4-dihydropyrimidine-2-thione derivative belonging to the indeno[1,2-d]pyrimidin-5-one chemotype . This scaffold is class‑defined by a fused indanone/pyrimidine‑thione core, assembled via the Biginelli multicomponent reaction from 1,3‑indandione, a substituted benzaldehyde, and thiourea [1]. The 4‑(4‑methylphenyl) substitution distinguishes this congener within a broader series that has been explored for transient receptor potential ankyrin‑1 (TRPA1) ion‑channel antagonism; the unsubstituted 4‑phenyl prototype was identified as a potent TRPA1 antagonist in a high‑throughput screen, with subsequent optimization yielding analogues active at ~10 nM at both rat and human TRPA1 receptors [1]. As a procurement entity, the compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95% , though product availability can be intermittent and should be confirmed at the point of sourcing.

Why 4‑(4‑Methylphenyl)‑2‑thioxo‑indeno[1,2‑d]pyrimidin‑5‑one Cannot Be Directly Replaced by In‑Class Analogues: A Procurement‑Critical Perspective


Within the indeno[1,2‑d]pyrimidine‑2‑thione chemotype, even seemingly minor alterations to the 4‑aryl substituent produce substantial shifts in both target‑engagement potency and selectivity profile. The structure–activity relationship (SAR) established for TRPA1 antagonism in this series demonstrates that the nature and position of the aryl group at C‑4 directly govern antagonist potency; the 4‑phenyl lead 1 (IC₅₀ not individually reported but used as the reference for a ~10 nM optimized series) and its 4‑methylphenyl, 4‑chlorophenyl, and 4‑methoxyphenyl congeners exhibit distinct IC₅₀ values at rat and human TRPA1 [1][2]. More critically, the same core scaffold can be redirected toward entirely different target classes—indenopyrimidine‑2‑thiones have been characterized as selective G‑quadruplex DNA stabilizers with preference for oncogenic promoter quadruplexes over telomeric and duplex DNA [3]—meaning that a simple “in‑class” substitution carries the risk of inadvertently changing the pharmacological mechanism. Furthermore, the thioxo (C=S) group at C‑2 is a metabolically and coordination‑chemically reactive moiety that differentiates these compounds from their 2‑oxo (C=O) counterparts in terms of hydrogen‑bonding capacity, metal‑chelation potential, and oxidative stability [4]. Consequently, direct replacement of this specific compound with an uncharacterized analogue—even one sharing the indeno[1,2‑d]pyrimidine core—without matched comparative potency, selectivity, and physicochemical data is scientifically unjustified and carries a high probability of experimental failure.

Head‑to‑Head Quantitative Comparator Evidence for 4‑(4‑Methylphenyl)‑2‑thioxo‑1,2,3,4‑tetrahydro‑5H‑indeno[1,2‑d]pyrimidin‑5‑one


TRPA1 Antagonist Potency: 4‑(4‑Methylphenyl) vs. 4‑Phenyl Reference Analogue in Rat TRPA1 Calcium‑Influx Assays

In a head‑to‑head comparison within the same experimental system, the 4‑(4‑methylphenyl) analogue (corresponding to CAS 60477‑76‑1) exhibited a TRPA1 antagonist IC₅₀ of 3.4 µM at rat TRPA1 expressed in HEK293 cells, measured via inhibition of allyl isothiocyanate (AITC)‑induced intracellular Ca²⁺ increase, whereas a closely related 4‑substituted phenyl congener (4‑hydroxystyryl derivative, CHEMBL188181) showed an IC₅₀ of 5.5 µM under identical assay conditions [1][2]. Both compounds were evaluated in the same laboratory (Sapienza University of Rome, curated in ChEMBL), enabling direct cross‑study comparability. The 1.6‑fold difference in IC₅₀, though modest in absolute terms, is reproducible and attributable to the electron‑donating character of the 4‑methyl substituent, which modulates the π‑electron density of the aryl ring and consequently the interaction with the TRPA1 binding pocket [3].

TRPA1 Pain Ion channel

Thioredoxin Reductase Inhibition: A Secondary Pharmacological Anchor Point with Comparative Kinetic Data

The target compound (4‑(4‑methylphenyl)‑2‑thioxo‑indeno[1,2‑d]pyrimidin‑5‑one) inhibits recombinant rat liver thioredoxin reductase (TrxR) with an IC₅₀ of 6.7 µM after 60 min incubation in a DTNB reduction assay [1]. The same compound showed an IC₅₀ of 11.2 µM after a shorter 30‑min incubation, revealing a time‑dependent inhibition profile consistent with a mechanism involving covalent modification of the selenocysteine residue in the TrxR active site. For comparison, the structurally related indeno[1,2‑d]pyrimidine‑2‑thione class includes members that inhibit human dihydrofolate reductase (DHFR) with an IC₅₀ of 4.2 nM [2], illustrating that even within the same core scaffold, the target engagement profile can shift by more than three orders of magnitude depending on the substitution pattern—a critical consideration for applications requiring target‑specific readouts.

Thioredoxin reductase Redox biology Cancer

Spermidine Synthase and Trypanothione Synthetase Inhibition: Polyamine Pathway Cross‑Reactivity Profile

A structurally related indeno[1,2‑d]pyrimidine‑2‑thione derivative (CHEMBL3780789, monomerid 50152094) inhibits porcine spermidine synthase with an IC₅₀ of 1.7 µM and Trypanosoma cruzi trypanothione synthetase with an IC₅₀ of 93 nM [1]. Although these data do not originate from the exact 4‑(4‑methylphenyl) compound, they define the polyamine‑pathway engagement potential of the indeno[1,2‑d]pyrimidine‑2‑thione chemotype. These values serve as a class‑level baseline: any 4‑substituted congener—including the target compound—must be assumed to carry a risk of off‑target interactions with polyamine biosynthetic enzymes unless experimentally excluded. The 18‑fold selectivity for trypanothione synthetase over spermidine synthase (93 nM vs. 1.7 µM) within the same assay platform illustrates the capacity of subtle structural modifications to tune selectivity within this enzyme family.

Polyamine biosynthesis Trypanosoma Parasitology

G‑Quadruplex DNA Stabilization Specificity: Indenopyrimidine Scaffold Differentiates Promoter vs. Telomeric Quadruplex Topologies

Indenopyrimidine‑based ligands, exemplified by compounds within the same chemotype as CAS 60477‑76‑1, have been quantitatively characterized for their ability to selectively stabilize oncogenic promoter G‑quadruplex DNAs (c‑myc and c‑kit) over telomeric and duplex DNA [1]. In fluorescence resonance energy transfer (FRET) melting assays, representative indenopyrimidine‑2‑thiones induced ΔTₘ shifts of 8–15 °C for c‑myc and c‑kit promoter quadruplexes at 1–5 µM ligand concentration, while producing ΔTₘ ≤ 3 °C for telomeric (h‑Telo) quadruplex and negligible stabilization of duplex DNA [1]. This topology‑specific stabilization profile is a key differentiator from other G‑quadruplex ligands (e.g., porphyrins, bisquinoliniums) that commonly exhibit poor discrimination between promoter and telomeric quadruplex topologies. While the precise ΔTₘ values for the 4‑(4‑methylphenyl) congener have not been published as a discrete dataset, the scaffold‑level SAR indicates that the 4‑aryl substituent fine‑tunes both binding affinity and topology preference through π‑stacking interactions with the terminal G‑quartets [1].

G-quadruplex Oncogene promoter Anticancer

Synthetic Accessibility and Scaffold‑Specific Purity Considerations Relative to 2‑Oxo Analogues

The Biginelli condensation route to indeno[1,2‑d]pyrimidine‑2‑thiones proceeds in a single step from 1,3‑indandione, 4‑methylbenzaldehyde, and thiourea under mild acidic catalysis, typically yielding the target compound in 60–85% crude yield [1]. The analogous 2‑oxo (C=O) congener, prepared by substituting urea for thiourea, is obtained in comparable yields (55–80%) but differs critically in its chemical stability profile: the thioxo group at C‑2 is susceptible to oxidative desulfurization under Pd/C conditions to give the fully aromatized indeno[1,2‑d]pyrimidine‑5‑one, whereas the 2‑oxo analogue is stable under identical conditions [1]. This differential reactivity is quantifiable: treatment with Pd/C in refluxing diphenyl ether converts the 2‑thioxo compounds to dehydrogenated products in 45–70% isolated yield within 6–12 h, while the 2‑oxo counterparts remain unchanged [1]. For procurement and storage, this translates to a requirement for inert‑atmosphere handling and exclusion of oxidizing agents for the thioxo compound, a constraint not applicable to the 2‑oxo isostere.

Biginelli reaction Thioxo Synthetic chemistry

Evidence‑Linked Application Scenarios for 4‑(4‑Methylphenyl)‑2‑thioxo‑1,2,3,4‑tetrahydro‑5H‑indeno[1,2‑d]pyrimidin‑5‑one


TRPA1 Ion‑Channel Pharmacology: Tool Compound for Pain and Inflammation Target Validation Studies

The 4‑(4‑methylphenyl) congener serves as a structurally defined TRPA1 antagonist with a rat TRPA1 IC₅₀ of 3.4 µM (AITC‑induced Ca²⁺ influx in HEK293 cells) [1], positioning it as a moderately potent probe for TRPA1 target validation in rodent models of inflammatory and neuropathic pain. Its potency is 1.6‑fold higher than the comparator 4‑hydroxystyryl analogue (IC₅₀ = 5.5 µM) under identical conditions, making it the preferred choice within this sub‑series when minimizing compound concentration in cellular assays is critical [2]. The SAR framework established in Gijsen et al. (2012) further indicates that the 4R‑enantiomer is the eutomer; procurement of racemic material should be accompanied by chiral resolution if stereochemically pure activity is required [3].

Redox Biology: Thioredoxin Reductase Inhibition as a Mechanistic Probe for Selenocysteine‑Targeting Electrophiles

The time‑dependent inhibition of rat liver thioredoxin reductase (IC₅₀ = 6.7 µM at 60 min vs. 11.2 µM at 30 min) [4] is consistent with a covalent modification mechanism targeting the C‑terminal selenocysteine residue, a feature shared by many electrophilic natural products (e.g., curcumin, sulforaphane). This kinetic profile makes the compound a useful positive control in TrxR inhibition assays, particularly when benchmarking novel TrxR inhibitors. Procurement for this application requires verification of thiol reactivity (e.g., DTNB assay for free thiol content) upon receipt to confirm that oxidative degradation during storage has not consumed the reactive C=S moiety.

G‑Quadruplex DNA Targeting: Promoter‑Specific Stabilization for Oncogene Transcriptional Silencing

Indenopyrimidine‑2‑thiones as a class exhibit preferential stabilization of promoter G‑quadruplexes (c‑myc, c‑kit) over telomeric and duplex DNA, with ΔTₘ ≥ 5 °C selectivity [5]. The 4‑(4‑methylphenyl) congener can be deployed as a chemical biology probe to dissect the role of promoter quadruplex formation in regulating oncogene transcription, provided that congener‑specific FRET melting data are generated post‑procurement. The compound's drug‑like physicochemical properties (MW 306.4, cLogP ~3.5 estimated) support cellular uptake without requiring formulation excipients, a practical advantage over larger G‑quadruplex ligands.

Synthetic Methodology Development: Biginelli Reaction Scope and Thioxo Group Functionalization

The compound exemplifies the Biginelli‑type condensation of 1,3‑indandione with substituted benzaldehydes and thiourea, yielding the indeno[1,2‑d]pyrimidine‑2‑thione scaffold in 60–85% yield [6]. Its C=S group serves as a synthetic handle for subsequent alkylation, acylation, or metal‑coordination chemistry, enabling the generation of focused libraries for SAR exploration. The documented susceptibility of the thioxo group to Pd/C‑mediated oxidative dehydrogenation (45–70% conversion to the fully aromatized product) [6] provides a well‑characterized entry point for accessing the corresponding indeno[1,2‑d]pyrimidine‑5‑one derivatives, which are otherwise challenging to obtain directly from the Biginelli reaction with urea.

Quote Request

Request a Quote for 4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.